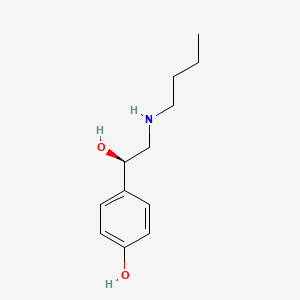

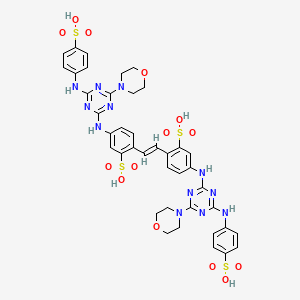

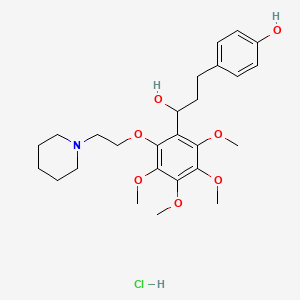

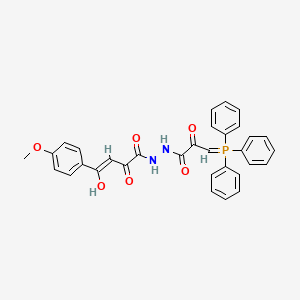

Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Imidazo[1,2-a]pyrimidin-Derivaten beinhaltet typischerweise mehrstufige Reaktionen, die von leicht zugänglichen Vorläufern ausgehen. Häufige Synthesewege können umfassen:

Cyclisierungsreaktionen: Bildung des Imidazo[1,2-a]pyrimidin-Kerns durch Cyclisierung geeigneter Vorläufer.

Substitutionsreaktionen: Einführung von funktionellen Gruppen wie der Butyl- und Chlorphenylgruppe durch nucleophile oder elektrophile Substitutionsreaktionen.

Amidierungsreaktionen: Bildung der Carboxamidgruppe durch Amidierungsreaktionen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für solche Verbindungen beinhalten oft die Optimierung von Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehören:

Katalyse: Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Selektivität.

Lösungsmittelauswahl: Wahl von Lösungsmitteln, die die gewünschten Reaktionen ermöglichen und leicht während der Reinigung entfernt werden können.

Temperatur- und Druckkontrolle: Optimierung von Temperatur und Druck, um die besten Reaktionsbedingungen zu erzielen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Imidazo[1,2-a]pyrimidin-Derivate können verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung funktioneller Gruppen in höhere Oxidationsstufen.

Reduktion: Reduktion funktioneller Gruppen in niedrigere Oxidationsstufen.

Substitution: Ersatz funktioneller Gruppen durch andere Gruppen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: wie Halogene oder Nucleophile.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine ergeben kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Zwischenprodukte bei der Synthese komplexerer Moleküle.

Biologie: Als Sonden zur Untersuchung biologischer Prozesse.

Medizin: Als potenzielle Therapeutika zur Behandlung verschiedener Krankheiten.

Industrie: Als Komponenten bei der Entwicklung neuer Materialien oder Katalysatoren.

Wirkmechanismus

Der Wirkmechanismus von Imidazo[1,2-a]pyrimidin-Derivaten beinhaltet oft die Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Diese Interaktionen können biologische Signalwege modulieren und zu therapeutischen Wirkungen führen. Der genaue Mechanismus kann je nach spezifischer Verbindung und ihrem Ziel variieren.

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As intermediates in the synthesis of more complex molecules.

Biology: As probes for studying biological processes.

Medicine: As potential therapeutic agents for treating various diseases.

Industry: As components in the development of new materials or catalysts.

Wirkmechanismus

The mechanism of action of imidazo[1,2-a]pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. The exact mechanism may vary depending on the specific compound and its target.

Vergleich Mit ähnlichen Verbindungen

Imidazo[1,2-a]pyrimidin-Derivate können mit anderen heterozyklischen Verbindungen verglichen werden, wie z. B.:

Imidazopyridine: Bekannt für ihre sedativen und hypnotischen Wirkungen.

Pyrimidine: Weitgehend untersucht auf ihre antiviralen und anticancerigen Eigenschaften.

Benzimidazole: Bekannt für ihre anthelminthischen und antimykotischen Aktivitäten.

Die Einzigartigkeit von Imidazo[1,2-a]pyrimidin-Derivaten liegt in ihren vielfältigen biologischen Aktivitäten und ihrem Potenzial für therapeutische Anwendungen.

Schlussfolgerung

1,2,3,5-Tetrahydro-N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo-imidazo[1,2-a]pyrimidin-6-carboxamid ist eine komplexe Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Weitere Forschungs- und detaillierte Studien sind erforderlich, um seine Eigenschaften und Anwendungen vollständig zu verstehen.

Eigenschaften

CAS-Nummer |

141234-24-4 |

|---|---|

Molekularformel |

C18H21ClN4O2 |

Molekulargewicht |

360.8 g/mol |

IUPAC-Name |

N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C18H21ClN4O2/c1-3-4-9-20-16(24)13-10-21-18-22(2)15(11-23(18)17(13)25)12-7-5-6-8-14(12)19/h5-8,10,15H,3-4,9,11H2,1-2H3,(H,20,24) |

InChI-Schlüssel |

HCZNXSUBIGKUCI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(=O)C1=CN=C2N(C(CN2C1=O)C3=CC=CC=C3Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

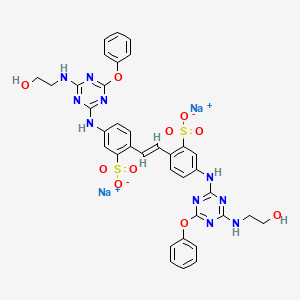

![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)